An In-depth Technical Guide to 1-N-Boc-butane-1,2-diamine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-N-Boc-butane-1,2-diamine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-N-Boc-butane-1,2-diamine hydrochloride, a versatile building block pivotal in modern medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, provides validated experimental protocols, and explores its strategic applications.
Introduction: The Strategic Importance of Mono-Protected Diamines
In the intricate landscape of multi-step organic synthesis, the differential functionalization of symmetrical or unsymmetrical diamines is a frequent challenge. Mono-protected diamines, such as 1-N-Boc-butane-1,2-diamine hydrochloride, are invaluable intermediates that address this challenge directly. The tert-butoxycarbonyl (Boc) group provides a robust shield for one amine, allowing the second, free amine to undergo selective chemical transformations.[1] This strategic protection is fundamental to the synthesis of complex molecules, including polyamine analogues, pharmacologically active compounds, and molecular linkers used in advanced drug delivery systems.[2][3] The hydrochloride salt form not only enhances the stability of the compound but also improves its handling and solubility in polar solvent systems.[4]
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are the bedrock of its effective application in research.
| Identifier | Value | Source(s) |
| IUPAC Name | tert-butyl (2-aminobutyl)carbamate hydrochloride | [5][6] |
| CAS Number | 1179360-83-8 | [5][6] |
| Molecular Formula | C₉H₂₁ClN₂O₂ | [5] |
| Molecular Weight | 224.73 g/mol | [6] |
| InChI Key | WQRDYZWMTDDLDE-UHFFFAOYSA-N | [5] |
| SMILES | CCC(CNC(OC(C)(C)C)=O)N.[H]Cl | [6] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Physical Form | White to off-white powder or crystals | [5] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5] |
| Purity | Typically ≥95% | [5][6] |
| Solubility | Soluble in water and polar organic solvents like methanol. The hydrochloride salt enhances aqueous solubility. | [4] |
| Boiling Point (Parent) | ~138 °C (for parent butane-1,2-diamine) | [7] |
Synthesis: Selective Mono-Boc Protection
The synthesis of 1-N-Boc-butane-1,2-diamine hydrochloride hinges on achieving selective protection of one amine group over the other. A highly effective and scalable "one-pot" method involves the in-situ mono-protonation of the diamine. By adding one molar equivalent of acid, one amine group is converted to its ammonium salt, rendering it non-nucleophilic. The remaining free amine can then react selectively with di-tert-butyl dicarbonate (Boc₂O).[8][9]
This approach avoids the need for high dilution or a large excess of the diamine, making it more efficient and cost-effective for valuable substrates.[1][10]
Experimental Protocol: Synthesis via In-Situ Mono-protonation
This protocol is adapted from established methods for the selective mono-Boc protection of diamines.[9][11]
Materials:
-
Butane-1,2-diamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Chlorotrimethylsilane (Me₃SiCl) or concentrated HCl
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
2N Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Mono-protonation: Dissolve butane-1,2-diamine (1.0 eq) in anhydrous methanol at 0°C under a nitrogen atmosphere. To this stirred solution, add chlorotrimethylsilane (1.0 eq) dropwise. Rationale: Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, which protonates one amine group.[9] Allow the mixture to stir for 30 minutes at 0°C.
-
Boc Protection: To the same flask, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in methanol dropwise over 20 minutes, maintaining the temperature at 0°C. Rationale: Keeping the temperature low controls the exothermic reaction and enhances selectivity.[1]
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: a. Remove the methanol under reduced pressure. b. Add water to the residue and wash with diethyl ether or ethyl acetate (2x) to remove any di-Boc byproduct and unreacted Boc₂O. c. Basify the aqueous layer to pH > 12 with 2N NaOH solution. Rationale: This deprotonates the ammonium salt, making the mono-protected product extractable into an organic solvent. d. Extract the product into dichloromethane (3x).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected free amine, typically as an oil.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the resulting oil in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or ether). The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.
Structural Confirmation: Spectroscopic Analysis
Confirmation of the final product's structure and purity is achieved through standard spectroscopic methods. While actual spectra are batch-specific, the expected data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of all key structural elements. Expect a large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group (-(CH₃)₃). The protons on the butane backbone will appear as multiplets in the aliphatic region. The protons on the carbon adjacent to the Boc-protected nitrogen (-CH₂-NHBoc) will be shifted downfield compared to those adjacent to the free amine (-CH(NH₂)-). The NH and NH₃⁺ protons may appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the quaternary carbon of the Boc group (~80 ppm) and the carbonyl carbon of the carbamate (~156 ppm). The carbons of the tert-butyl methyl groups will appear around 28 ppm. The four distinct carbons of the butane backbone will also be visible.
-
IR (Infrared Spectroscopy): Expect a strong C=O stretching vibration for the carbamate group around 1680-1700 cm⁻¹. N-H stretching vibrations will be visible in the 3100-3400 cm⁻¹ region. The broad absorption associated with the -NH₃⁺ group is also a characteristic feature.
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) should show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to C₉H₂₀N₂O₂ + H⁺ (approx. 189.16).
Chemical Reactivity and Handling
The utility of 1-N-Boc-butane-1,2-diamine hydrochloride stems from its predictable and differential reactivity.
-
Boc Group Stability and Cleavage: The Boc protecting group is stable to a wide range of nucleophilic and basic conditions, allowing for selective chemistry to be performed on the free amine.[12] It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or HCl in an organic solvent, to liberate the free diamine.[13][14] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to isobutylene, and decarboxylation of the resulting carbamic acid.[13]
-
Reactivity of the Free Amine: The primary amine (as the hydrochloride salt) is the key site for synthetic elaboration. After neutralization with a non-nucleophilic base (e.g., triethylamine, DIPEA), the resulting free amine is a potent nucleophile. It can readily participate in:
-
Acylation: Reaction with acyl chlorides or activated esters to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary amines.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction (e.g., with NaBH₃CN) to form secondary or tertiary amines.
-
Applications in Research and Drug Development
Mono-Boc protected diamines are foundational tools for medicinal chemists, enabling the systematic construction of compound libraries and the synthesis of targeted therapeutics.[10][15]
-
Building Block for Polyamine Analogues: Polyamines are crucial for cell growth and proliferation, and their metabolic pathways are often dysregulated in cancer.[2] This compound serves as a key starting material for synthesizing polyamine analogues designed to inhibit these pathways.[2] The defined butane-1,2-diamine core provides a specific spatial arrangement for further functionalization.
-
Synthesis of Linkers and Spacers: In the development of Antibody-Drug Conjugates (ADCs) and PROTACs, specific linkers are required to connect the targeting moiety to the payload or E3 ligase ligand. The differential reactivity of this compound allows it to be incorporated into these linkers, providing a primary amine handle for subsequent conjugation steps.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a fragment or as a scaffold to build upon initial fragment hits, enabling the exploration of the surrounding chemical space to improve binding affinity and pharmacokinetic properties.
Safety and Hazard Information
As with any chemical reagent, proper handling is essential. Users should consult the full Safety Data Sheet (SDS) before use.
| Hazard Class | GHS Hazard Statements | Precautionary Statements |
| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Sigma-Aldrich[5]
Conclusion
1-N-Boc-butane-1,2-diamine hydrochloride is a high-value chemical intermediate whose strategic importance in drug discovery and complex organic synthesis cannot be overstated. Its well-defined structure, featuring a stable protecting group on one amine and a reactive handle on the other, provides chemists with a reliable and versatile tool. The robust and scalable synthetic methods, coupled with its predictable reactivity, ensure its continued role in the development of novel therapeutics and advanced chemical materials.
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